molecular formula C18H18N2OS B2425727 n-Cyclopentyl-10h-phenothiazine-10-carboxamide CAS No. 431998-75-3

n-Cyclopentyl-10h-phenothiazine-10-carboxamide

Cat. No.: B2425727
CAS No.: 431998-75-3
M. Wt: 310.42
InChI Key: WVGVWICAQSPEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Cyclopentyl-10h-phenothiazine-10-carboxamide is a chemical compound that belongs to the phenothiazine family. It has the molecular formula C18H18N2OS and a molecular weight of 310.42. This compound is known for its unique structure, which includes a cyclopentyl group attached to the phenothiazine core, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopentyl-10h-phenothiazine-10-carboxamide typically involves the reaction of phenothiazine with cyclopentylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistency and purity of the final product. Quality control measures are implemented to monitor the reaction progress and to verify the chemical composition of the compound .

Chemical Reactions Analysis

Types of Reactions

n-Cyclopentyl-10h-phenothiazine-10-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and for synthesizing derivatives with specific characteristics.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted phenothiazine derivatives.

Scientific Research Applications

n-Cyclopentyl-10h-phenothiazine-10-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other phenothiazine derivatives, which are valuable in various chemical reactions and studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and psychiatric conditions.

    Industry: this compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of n-Cyclopentyl-10h-phenothiazine-10-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and influencing various physiological processes. It may also inhibit certain enzymes, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound of n-Cyclopentyl-10h-phenothiazine-10-carboxamide, known for its antipsychotic and antiemetic properties.

    Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.

    Thioridazine: Another phenothiazine derivative with antipsychotic effects.

Uniqueness

This compound is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopentylphenothiazine-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c21-18(19-13-7-1-2-8-13)20-14-9-3-5-11-16(14)22-17-12-6-4-10-15(17)20/h3-6,9-13H,1-2,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGVWICAQSPEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.